N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide
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Overview
Description
N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide is an organic compound with a complex structure. It belongs to the class of dipolar aprotic solvents and is commonly referred to as NMP . This colorless liquid exhibits miscibility with water and most common organic solvents. Impure samples may appear yellow. NMP finds applications in various industries due to its nonvolatility and ability to dissolve diverse materials, including polyvinylidene difluoride (PVDF) .
Synthesis Analysis
NMP is industrially produced through an ester-to-amide conversion . The typical method involves treating gamma-butyrolactone with methylamine . Alternative routes include partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis. Approximately 200,000 to 250,000 tons of NMP are produced annually .
Molecular Structure Analysis
The molecular formula of NMP is C5H9NO , with a molar mass of 99.133 g/mol . Its chemical structure consists of a 5-membered lactam ring . The compound’s physical properties include a density of 1.028 g/cm³ , a melting point of -24°C , and a boiling point range of 202 to 204°C .
Chemical Reactions Analysis
NMP serves as a solvent for a wide range of polymers. It dissolves materials such as PVDF, making it valuable in lithium-ion battery fabrication. The ability to dissolve polyvinylidene fluoride binder is crucial for electrode preparation. Additionally, NMP is used in pharmaceutical formulations for both oral and transdermal drug delivery .
Physical and Chemical Properties Analysis
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-15(21)19(3)9-14(20)18-12-5-6-13-11(7-12)8-16-10(2)17-13/h4,8,12H,1,5-7,9H2,2-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHULXKUGLLGEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CC(CCC2=N1)NC(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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